N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE is a complex organic compound that features a benzimidazole moiety and an isoindoline derivative. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The isoindoline derivative adds to the compound’s structural complexity and potential biological activity.
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C22H24N4O2/c1-13(2)11-19(21-24-16-9-5-6-10-17(16)25-21)23-20(27)12-18-14-7-3-4-8-15(14)22(28)26-18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,27)(H,24,25)(H,26,28) |
InChI Key |
WUZZWUMFSWFVCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the 3-methylbutyl group.
Formation of the Isoindoline Derivative: This involves the cyclization of phthalic anhydride with an amine to form the isoindoline structure.
Coupling Reaction: Finally, the benzimidazole derivative is coupled with the isoindoline derivative using a coupling agent like carbodiimide to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Reaction conditions such as temperature, pressure, and solvent choice would be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the isoindoline derivative can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced isoindoline derivatives.
Substitution: Various substituted benzimidazole and isoindoline derivatives.
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA replication, and modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, thiabendazole, and omeprazole.
Isoindoline Derivatives: Compounds like phthalimide and its derivatives.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE is unique due to its combined benzimidazole and isoindoline structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
